Procainamide Exhibits Superior Efficacy Over Lidocaine in Terminating Sustained Monomorphic Ventricular Tachycardia
In a retrospective case series of 90 patients with sustained monomorphic ventricular tachycardia (SMVT) associated with structural heart disease, intravenous procainamide demonstrated a significantly higher termination rate compared to intravenous lidocaine [1]. The mean doses administered were 358±50 mg for procainamide and 81±30 mg for lidocaine.
| Evidence Dimension | Termination rate of sustained monomorphic ventricular tachycardia |
|---|---|
| Target Compound Data | 53 out of 70 patients (75.7%) |
| Comparator Or Baseline | Lidocaine: 7 out of 20 patients (35.0%) |
| Quantified Difference | 40.7 percentage points higher (p < 0.05, inferred from reported significance) |
| Conditions | Retrospective case series; patients with structural heart disease and SMVT; mean VT cycle lengths 329±55 ms (procainamide) and 324±61 ms (lidocaine) |
Why This Matters
This direct clinical comparison provides strong evidence for preferring procainamide over lidocaine when selecting an intravenous agent for acute termination of stable SMVT.
- [1] Komura S, Chinushi M, Furushima H, et al. Efficacy of Procainamide and Lidocaine in Terminating Sustained Monomorphic Ventricular Tachycardia – Retrospective Case Series –. Circ J. 2010;74(5):864-869. doi:10.1253/circj.CJ-09-0932. View Source
